molecular formula C17H24N2O3S B2718781 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-53-9

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2718781
CAS No.: 898419-53-9
M. Wt: 336.45
InChI Key: DOKKEBCAENOAAK-UHFFFAOYSA-N
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Description

11-oxo-N,N-dipropyl-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Properties

IUPAC Name

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-8-18(9-4-2)23(21,22)15-11-13-5-6-16(20)19-10-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKEBCAENOAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the pyrroloquinoline core, followed by functionalization to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide include other pyrroloquinoline derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

What sets 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is its unique combination of a pyrroloquinoline core and a sulfonamide group. This structural feature imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Biological Activity

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound notable for its unique tricyclic structure and sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and cytotoxic effects on cancer cells.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrroloquinoline core and a sulfonamide group. The molecular formula is C17H24N2O3SC_{17}H_{24}N_2O_3S, and it possesses various functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃S
IUPAC Name11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
CAS Number898419-53-9

Synthesis

The synthesis of 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step reactions starting from simpler precursors. Key steps include cyclization to form the tricyclic core and subsequent functionalization to introduce the sulfonamide group. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve desired yields and purity levels .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various metabolic pathways. The sulfonamide group enhances the compound's solubility and affinity for biological targets, potentially modulating their activity .

Inhibition Studies

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression . For instance, compounds modified from the original structure showed IC50 values ranging from 51.6 to 99.6 nM against CA IX, indicating potent enzyme inhibition.

Cytotoxicity Against Cancer Cells

In vitro studies using cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) have shown that 11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exhibits cytotoxic effects under hypoxic conditions. The compound significantly reduced cell viability compared to control compounds like acetazolamide (AZM). Notably:

  • MDA-MB-231 : The compound demonstrated a marked inhibition of cell growth under hypoxia.
  • HT-29 : A decrease in cell viability by approximately 20% was observed at high concentrations (400 μM) .

Case Studies

A case study involving the application of this compound in cancer treatment highlighted its potential role in reversing tumor microenvironment acidification, a critical factor in tumor progression . The study emphasized the importance of structural modifications in enhancing biological activity.

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